3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine
描述
Structure
3D Structure
属性
IUPAC Name |
3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGLTJTVQUURRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Thenih.govresearchgate.netbuyersguidechem.comtriazolo 4,3 a Pyrazine Core in Heterocyclic Chemistry Research
The nih.govresearchgate.netbuyersguidechem.comtriazolo[4,3-a]pyrazine core is a fused bicyclic heterocycle that has garnered significant attention in synthetic and medicinal chemistry. nih.gov This scaffold is considered a bioisostere of purine, allowing it to interact with a variety of biological targets. Its electron-deficient and nitrogen-rich nature imparts unique physicochemical properties that are often desirable in drug design. mdpi.com
The versatility of the nih.govresearchgate.netbuyersguidechem.comtriazolo[4,3-a]pyrazine system is demonstrated by its presence in compounds with a wide array of biological activities. Research has shown that derivatives of this core exhibit properties including:
Anticancer: Certain derivatives have been synthesized and evaluated as potent inhibitors of kinases like c-Met and VEGFR-2, which are crucial targets in oncology. nih.gov
Antibacterial: Novel compounds based on this scaffold have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.gov
Antimalarial: The Open Source Malaria consortium has investigated this scaffold, designated as Series 4, for its potential in developing new treatments for malaria. mdpi.com
Antidiabetic: The well-known type 2 diabetes drug, Sitagliptin, contains a related saturated tetrahydro-triazolo[4,3-a]pyrazine core, highlighting the scaffold's therapeutic relevance. nih.gov
The synthesis of the nih.govresearchgate.netbuyersguidechem.comtriazolo[4,3-a]pyrazine core generally involves the cyclization of a substituted 2-hydrazinopyrazine intermediate. nih.gov For instance, a common method involves reacting 2-hydrazinopyrazine with orthoesters, such as triethyl orthoformate or triethyl orthoacetate, to yield the fused triazole ring. nih.gov Modifications at various positions of the bicyclic system are readily achievable, allowing for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
Rationale for Academic Investigation of 3 Ethyl Nih.govresearchgate.netbuyersguidechem.comtriazolo 4,3 a Pyrazine
While much of the published research focuses on derivatives with more complex substituents at the 3-position (such as trifluoromethyl or substituted phenyl groups), the academic investigation of simpler analogs like 3-Ethyl- nih.govresearchgate.netbuyersguidechem.comtriazolo[4,3-a]pyrazine is crucial for several reasons.
Firstly, understanding the contribution of small alkyl groups, such as ethyl, to the biological activity and physicochemical properties of the scaffold is fundamental. This allows for a systematic exploration of the steric and electronic requirements of the target binding site. By comparing the activity of the 3-ethyl derivative with its methyl, propyl, and other alkyl counterparts, researchers can build a comprehensive SAR model.
Secondly, the 3-ethyl group can serve as a synthetic handle for further functionalization. While not as reactive as other groups, it can potentially be modified to introduce other functionalities, or its presence can influence the reactivity of other positions on the heterocyclic core.
Finally, the synthesis of 3-Ethyl- nih.govresearchgate.netbuyersguidechem.comtriazolo[4,3-a]pyrazine , likely from 2-hydrazinopyrazine and triethyl orthopropionate or a similar reagent, provides a baseline for developing more complex synthetic routes. Its characterization provides foundational data for the broader class of 3-substituted nih.govresearchgate.netbuyersguidechem.comtriazolo[4,3-a]pyrazines.
Below is a table of basic information for the compound:
| Property | Value | Source |
| Chemical Name | 3-Ethyl- nih.govresearchgate.netbuyersguidechem.comtriazolo[4,3-a]pyrazine | N/A |
| CAS Number | 33590-18-0 | N/A |
| Molecular Formula | C₇H₈N₄ | N/A |
| Molecular Weight | 148.17 g/mol | N/A |
| Predicted LogP | -0.03 | N/A |
Note: Specific experimental data for this compound is limited in publicly available literature; some values may be predicted.
Structure Activity Relationship Sar and Ligand Design Principles of 3 Ethyl 1 2 Triazolo 4,3 a Pyrazine Derivatives
Exploration of Substituent Effects on Biological Activity Profiles (e.g., Enzyme Inhibition)
The biological activity of nih.govunipd.itrsc.orgtriazolo[4,3-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core structure. Research has demonstrated that modifications can significantly influence potency and selectivity against various biological targets, including bacterial enzymes, protein kinases, and proteases.
As Antibacterial Agents: A preliminary structure-activity relationship analysis of nih.govunipd.itrsc.orgtriazolo[4,3-a]pyrazine derivatives revealed key determinants for antibacterial activity. Generally, the presence of an ethylenediamine (B42938) moiety attached to the core was found to be favorable for activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov It is hypothesized that under physiological pH conditions, the protonated amine groups can form crucial π-cation interactions with amino acid residues in the active site of enzymes like DNA gyrase. nih.gov
Further substituent effects were noted:
At the R¹ position: Compounds bearing a 3-indole group were generally more active than those with phenyl substitutions. This suggests that the indole (B1671886) moiety may participate in hydrogen bonding with the target receptor, enhancing binding affinity. nih.gov
At the R² position: Long alkyl chains were found to be superior to aromatic groups for antibacterial activity. nih.gov For instance, compound 2e (from the study), with a long alkyl chain, exhibited superior antibacterial activity compared to ampicillin, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli. nih.gov
As Kinase Inhibitors (c-Met/VEGFR-2): The nih.govunipd.itrsc.orgtriazolo[4,3-a]pyrazine core has been successfully employed as a pharmacophore to develop dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in cancer. nih.gov In one study, a series of derivatives was designed based on the lead compound foretinib. The introduction of the triazolopyrazine core was shown to improve antitumor activity. nih.gov
Compound 17l from this series, which incorporates the triazolopyrazine scaffold, showed excellent inhibitory activity against c-Met kinase (IC₅₀ = 26.00 nM) and VEGFR-2 (IC₅₀ = 2.6 µM). nih.gov It also displayed potent antiproliferative activity against A549, MCF-7, and Hela cancer cell lines. nih.gov
Another study developed derivatives bearing a 4-oxo-pyridazinone moiety. rsc.org Compound 22i emerged as a highly potent molecule with an IC₅₀ of 48 nM against c-Met kinase and significant antiproliferative effects, particularly against the MCF-7 cell line (IC₅₀ = 0.15 µM). rsc.org
As Renin Inhibitors: Derivatives of nih.govunipd.itrsc.orgtriazolo[4,3-a]pyrazine have been synthesized as potent inhibitors of human renin, an aspartyl protease involved in blood pressure regulation. documentsdelivered.comnih.gov In these inhibitors, the triazolopyrazine moiety, specifically a 2-[8-isobutyl-6-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-yl]-3-(3-pyridyl)propionic acid fragment, acts as a non-peptidic replacement for the P4-P2 residues of the natural substrate, angiotensinogen. nih.gov
Combining this moiety with a hydroxyethylene isostere of the scissile amide bond led to highly potent inhibitors. documentsdelivered.com Compound 7d (from the study) demonstrated an IC₅₀ of 0.2 nM against human renin. documentsdelivered.com
Further modifications at the C-terminus, as seen in analogues 7e and 7h-k , maintained potent in vitro inhibitory activity, with IC₅₀ values all below 1 nM. documentsdelivered.com
Interactive Data Table: Biological Activity of nih.govunipd.itrsc.orgtriazolo[4,3-a]pyrazine Derivatives Below is a summary of the inhibitory activities of selected derivatives against different biological targets.
| Compound ID (from literature) | Target(s) | Activity Type | Value | Reference |
| 2e | S. aureus / E. coli | MIC | 32 µg/mL / 16 µg/mL | nih.gov |
| 17l | c-Met / VEGFR-2 | IC₅₀ | 26.0 nM / 2.6 µM | nih.gov |
| 22i | c-Met | IC₅₀ | 48 nM | rsc.org |
| 7d | Human Renin | IC₅₀ | 0.2 nM | documentsdelivered.com |
| 12m | Human Renin | IC₅₀ | 1.7 nM | nih.gov |
Positional Isomerism and its Impact on the Activity of thenih.govunipd.itrsc.orgTriazolo[4,3-a]pyrazine Core
Positional isomerism, which involves the differential arrangement of atoms within a heterocyclic core, can have a profound impact on the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. The arrangement of nitrogen atoms in the fused ring system is critical for establishing specific interactions with biological targets.
An example can be seen when comparing the nih.govunipd.itrsc.orgtriazolo[4,3-a]pyrazine system with its isomers, such as the pyrazolo[4,3-e] nih.govunipd.itrsc.orgtriazine scaffold. Although both are fused nitrogen-containing heterocycles, the different placement of the nitrogen atoms and the resulting changes in ring electronics and hydrogen bonding capabilities can lead to distinct pharmacological profiles.
A study on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipd.itrsc.orgtriazine sulfonamide derivatives, which are structurally related isomers, demonstrated potent cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov For instance, compound 3b from that study, a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipd.itrsc.orgtriazine derivative, showed stronger cytotoxic activity against both cancer cell lines compared to its direct precursors. nih.gov This highlights that even within a class of isomeric heterocycles, subtle changes in the ring structure can significantly modulate biological outcomes. While direct comparative studies between 3-Ethyl- nih.govunipd.itrsc.orgtriazolo[4,3-a]pyrazine and its exact positional isomers are not extensively detailed in the provided context, the principle remains that the specific arrangement of the triazole and pyrazine (B50134) rings in the [4,3-a] fusion is a key determinant of its interaction with targets like renin, c-Met, and bacterial enzymes. nih.govdocumentsdelivered.com Any change to this isomeric form would necessitate a re-evaluation of its structure-activity relationships.
Rational Design Strategies for Modulating the Activity of 3-Ethyl-nih.govunipd.itrsc.orgtriazolo[4,3-a]pyrazine Derivatives
Rational design strategies are central to optimizing the therapeutic potential of the nih.govunipd.itrsc.orgtriazolo[4,3-a]pyrazine scaffold. These approaches leverage structural information about the target and known SAR to create molecules with improved potency, selectivity, and pharmacokinetic properties.
Scaffold-Based Design: The triazolopyrazine core is often used as a foundational scaffold or "privileged" pharmacophore. nih.govnih.gov Designers attach various functional groups to specific positions on this core to probe interactions with a target's binding site. For example, in the development of dual c-Met/VEGFR-2 inhibitors, the triazolopyrazine core was identified as an active pharmacophore, and derivatives were synthesized by adding different substituted aniline (B41778) and acyl chloride moieties to systematically explore the SAR. nih.gov Molecular docking and molecular dynamics simulations are frequently used to guide this process, helping to predict how a designed molecule like compound 17l will bind to the active sites of c-Met and VEGFR-2, similar to known inhibitors like foretinib. nih.gov
Bioisosteric Replacement and Mimicry: A key strategy involves designing triazolopyrazine derivatives to mimic the structure of a natural ligand or substrate. In the design of renin inhibitors, a complex triazolopyrazine-containing moiety was engineered to act as a non-peptidic replacement for the P4-P2 amino acid residues (Pro-Phe-His) of angiotensinogen. nih.gov This approach successfully integrates the rigid, drug-like properties of the heterocyclic core with functional groups that replicate the key binding interactions of the natural peptide substrate.
Late-Stage Functionalization (LSF): Modern synthetic strategies like LSF allow for the direct modification of C-H bonds on a pre-existing molecular scaffold. This bypasses the need for lengthy de novo synthesis to create new analogues. unimelb.edu.au For the triazolopyrazine scaffold, LSF has been employed using photoredox catalysis to introduce small functional groups, such as methyl or difluoroethyl groups. unimelb.edu.au This strategy enables the rapid generation of a focused library of analogues from a common intermediate, facilitating the fine-tuning of biological activity, as demonstrated in the search for new antimalarial compounds. unimelb.edu.au
Combinatorial Chemistry and Library Synthesis of 3-Ethyl-nih.govunipd.itrsc.orgtriazolo[4,3-a]pyrazine Analogues
The synthesis of chemical libraries around the nih.govunipd.itrsc.orgtriazolo[4,3-a]pyrazine core is a powerful method for systematically exploring the SAR and discovering novel bioactive compounds. These approaches focus on creating a large number of structurally related compounds in an efficient manner.
The synthetic routes often begin with a common starting material, such as 2,3-dichloropyrazine. nih.gov This can be converted to a key intermediate, for example by reaction with hydrazine (B178648) hydrate (B1144303) followed by cyclization with an orthoester like triethyl orthoacetate to form the triazolopyrazine core. nih.gov From this central intermediate, diverse libraries can be generated.
Parallel Synthesis: In the development of c-Met inhibitors, two distinct series of compounds (16a–l and 17a–m ; 21a–l and 22a–l ) were synthesized. rsc.orgnih.gov This involved reacting a common triazolopyrazine intermediate with a variety of substituted carboxylic acids or acyl chlorides. This parallel approach allows for the systematic evaluation of how different substituents at a particular position affect biological activity. rsc.orgnih.gov
Late-Stage Functionalization Libraries: As mentioned previously, LSF techniques are increasingly used for library generation. unimelb.edu.au In the context of antimalarial drug discovery, a library of 12 new analogues was created from the Open Source Malaria (OSM) triazolopyrazine scaffold using photoredox and Diversinate™ chemistry. unimelb.edu.au This method is highly efficient for creating structural diversity at a late stage of the synthesis, allowing researchers to quickly probe the effects of small modifications on antimalarial potency and cytotoxicity. unimelb.edu.au
The synthesis of such libraries, whether through traditional parallel synthesis or modern LSF methods, is fundamental to mapping the chemical space around the 3-Ethyl- nih.govunipd.itrsc.orgtriazolo[4,3-a]pyrazine scaffold and identifying new lead compounds for therapeutic development. nih.govnih.gov
Mechanistic Investigations of 3 Ethyl 1 2 Triazolo 4,3 a Pyrazine S Biological Interactions
Enzyme Kinetic Studies of 3-Ethyl-nih.govnih.govcymitquimica.comtriazolo[4,3-a]pyrazine as a DP-IV Inhibitor
No studies were identified that have performed enzyme kinetic analyses of 3-Ethyl- nih.govnih.govcymitquimica.comtriazolo[4,3-a]pyrazine as a DP-IV inhibitor.
There is no available data to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) of 3-Ethyl- nih.govnih.govcymitquimica.comtriazolo[4,3-a]pyrazine on the DP-IV enzyme.
No published research provides the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) value for 3-Ethyl- nih.govnih.govcymitquimica.comtriazolo[4,3-a]pyrazine in the context of DP-IV inhibition.
Molecular Basis of 3-Ethyl-nih.govnih.govcymitquimica.comtriazolo[4,3-a]pyrazine Target Engagement
There is a lack of information regarding the molecular basis of how 3-Ethyl- nih.govnih.govcymitquimica.comtriazolo[4,3-a]pyrazine engages with any biological target, including DP-IV. Molecular docking or structural biology studies elucidating its binding mode are not present in the current scientific literature.
Allosteric Modulation Studies of 3-Ethyl-nih.govnih.govcymitquimica.comtriazolo[4,3-a]pyrazine
No research has been published investigating the potential allosteric modulation effects of 3-Ethyl- nih.govnih.govcymitquimica.comtriazolo[4,3-a]pyrazine on any receptor or enzyme.
Computational and Theoretical Studies on 3 Ethyl 1 2 Triazolo 4,3 a Pyrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic properties of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine derivatives. researchgate.net These studies calculate key molecular descriptors that help predict the compound's reactivity and behavior.
Calculated descriptors for related nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine derivatives in antimalarial studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netiiardjournals.org The HOMO energy indicates the molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. Other calculated properties include the dipole moment (DM), which affects solubility and membrane permeability, and the hydrophobicity (LogP). researchgate.netiiardjournals.org
| Descriptor | Definition | Significance in Drug Design |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital occupied by electrons. | Indicates electron-donating ability and susceptibility to electrophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. | Indicates electron-accepting ability and susceptibility to nucleophilic attack. |
| Energy Gap (ΔE = ELUMO - EHOMO) | The difference in energy between the LUMO and HOMO. | Relates to the molecule's chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment (DM) | A measure of the separation of positive and negative charges in a molecule. | Influences polarity, solubility, and interactions with biological targets. researchgate.net |
| Hydrophobicity (LogP) | The logarithm of the partition coefficient between octanol (B41247) and water. | Predicts how a drug will distribute within the body and its ability to cross cell membranes. researchgate.net |
Molecular Docking and Dynamics Simulations of 3-Ethyl-nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This method is crucial for understanding the mechanism of action and for structure-based drug design. The nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine scaffold has been successfully docked into various biological targets.
In one study, derivatives of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine were designed as dual inhibitors of c-Met and VEGFR-2, two kinases involved in cancer progression. nih.gov Molecular docking simulations indicated that these compounds could bind effectively to the active sites of both proteins. nih.gov Similarly, in the development of antimalarial agents, derivatives were docked against the Plasmodium falciparum myosin A (PfMyoA) protein, with some predicted compounds showing higher binding affinities than standard drugs like Artesunate and Puromycin. researchgate.netiiardjournals.org For instance, a newly designed derivative, D4, exhibited a binding affinity of -9.4 kcal/mol. researchgate.net
Molecular dynamics (MD) simulations are often performed after docking to assess the stability of the ligand-protein complex over time. nih.gov For the c-Met and VEGFR-2 inhibitors, MD simulations confirmed that the most promising compound could maintain a stable binding pose within the active sites of the kinases. nih.gov
| Biological Target | Associated Disease/Function | Key Finding | Reference |
|---|---|---|---|
| c-Met / VEGFR-2 Kinases | Cancer | Derivatives showed good binding affinity in docking and stable interactions in MD simulations. | nih.gov |
| Phosphodiesterase 2 (PDE2) | Cognitive Disorders | The scaffold was optimized to develop selective and brain-penetrant PDE2 inhibitors. | nih.govacs.org |
| Adenosine (B11128) A2A Receptor | Parkinson's Disease | The scaffold was investigated for designing potent A2A receptor antagonists. | researchgate.net |
| Plasmodium falciparum Myosin A (PfMyoA) | Malaria | Designed derivatives showed high binding affinities, suggesting potent inhibitory activity. | researchgate.netiiardjournals.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Ethyl-nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.
A QSAR study was conducted on a series of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine derivatives to predict their antimalarial activity against resistant Plasmodium falciparum. researchgate.netiiardjournals.org Using multiple linear regression, several models were developed. The most statistically robust model demonstrated a high correlation coefficient (R² = 0.9902) and strong predictive power, as indicated by a high cross-validation coefficient (Q² = 0.9789). iiardjournals.org Such models use calculated molecular descriptors (like those from DFT) to predict the bioactivity (e.g., pIC₅₀) of related compounds, providing a valuable approach for guiding the synthesis of more potent analogues. researchgate.net These validated models make it possible to predict the bioactivities of related ligands, including those with an ethyl group at the 3-position. researchgate.net
De Novo Design and Virtual Screening Approaches Utilizing thenih.govresearchgate.netresearchgate.netTriazolo[4,3-a]pyrazine Scaffold
The nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine core is a versatile scaffold for both virtual screening and de novo design. Virtual screening involves searching large databases of compounds to identify those that are likely to bind to a specific biological target. The nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline motif, a related structure, was identified as a hit for inhibiting the BRD4 protein through a virtual screening campaign. researchgate.net
De novo design involves the computational creation of novel molecular structures with desired properties. The design of novel c-Met/VEGFR-2 inhibitors was based on modifying the nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine scaffold. nih.gov Researchers used fragment-based principles to introduce new heterocyclic rings to the core structure, leading to compounds with improved antitumor effects. nih.gov This highlights the utility of the scaffold as a foundational element for building new, targeted drug candidates.
Pharmacophore Modeling and Ligand-Based Drug Design for 3-Ethyl-nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target. This model then serves as a template for designing or searching for new active compounds.
The nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine core itself has been identified as an active pharmacophore for antitumor activity. nih.gov In the development of dual c-Met/VEGFR-2 inhibitors, the introduction of this core was shown to improve the antitumor effect of the target compounds. nih.gov Ligand-based drug design, which relies on the knowledge of known active molecules, has been extensively used to optimize compounds based on this scaffold. For example, the optimization of PDE2 inhibitors involved modifying substituents on the core structure to enhance potency and selectivity. nih.gov Similarly, the design of adenosine A₂A receptor antagonists involved structural modifications to the triazolopyrazine scaffold to improve binding and efficacy. researchgate.net
Advanced Analytical and Spectroscopic Characterization Techniques for 3 Ethyl 1 2 Triazolo 4,3 a Pyrazine Research
High-Resolution Mass Spectrometry for Metabolite Identification in Research Models
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in drug metabolism studies for the identification of metabolites in various biological matrices. researchgate.net Coupled with liquid chromatography (LC), modern HRMS instruments like Time-of-Flight (TOF), Quadrupole-TOF (Q-TOF), and Orbitrap provide exceptionally accurate mass measurements, typically with a deviation of less than 5 ppm. researchgate.net This precision allows for the confident determination of elemental compositions for both the parent compound and its metabolites. researchgate.net
In a research setting, untargeted metabolomics workflows using LC-HRMS can be employed to compare biological samples from a treated model with a control group. nih.gov This approach identifies all statistically significant mass differences, which can then be investigated as potential metabolites. nih.gov The process involves data acquisition, peak alignment, and statistical analysis to highlight features corresponding to biotransformations. researchgate.net
For 3-Ethyl- nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine, expected metabolic pathways include oxidation and dealkylation. Common transformations for similar nitrogen heterocycles involve hydroxylation of alkyl side chains, N-oxidation of the pyrazine (B50134) or triazole rings, and subsequent conjugations. nih.gov For instance, research on related pyrazolo[4,3-e] nih.govacs.orgresearchgate.nettriazine sulfonamides identified metabolites formed by the attachment of an oxygen atom (+16 Da) and the loss of an ethyl group (-28 Da). nih.gov A plausible list of primary metabolites for 3-Ethyl- nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine that could be identified using HRMS is detailed below.
Table 1: Plausible Metabolites of 3-Ethyl- nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine Identified by LC-HRMS Hypothetical data based on common metabolic pathways for N-heterocycles.
| Putative Metabolite | Biotransformation | Mass Change (Da) | Predicted [M+H]⁺ (m/z) |
|---|---|---|---|
| Parent Compound | - | - | 161.0825 |
| Metabolite 1 | Ethyl Hydroxylation | +15.9949 | 177.0774 |
| Metabolite 2 | Pyrazine Ring Hydroxylation | +15.9949 | 177.0774 |
| Metabolite 3 | N-Oxidation | +15.9949 | 177.0774 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., NOESY, HMBC)
While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise atomic connectivity and three-dimensional structure of a molecule in solution. scispace.com For complex heterocyclic systems like 3-Ethyl- nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine, one-dimensional (¹H and ¹³C) NMR spectra are complemented by advanced two-dimensional (2D) experiments. nih.gov
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range correlations (typically over two or three bonds) between protons and carbons. acs.org This is crucial for assembling molecular fragments and confirming the substitution pattern on the heterocyclic core. researchgate.net For example, HMBC correlations can unequivocally establish the position of the ethyl group at C3 of the triazole ring by showing a correlation from the methylene (B1212753) protons to the C3 carbon. researchgate.net
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. nih.gov Correlations in a NOESY spectrum indicate that two protons are close in space (<5 Å), which is vital for determining stereochemistry and the conformation of flexible side chains. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for 3-Ethyl- nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine Predicted chemical shifts (in ppm) and correlations based on analogous structures.
| Atom Position | Predicted ¹³C (δC) | Predicted ¹H (δH) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|
| C3 | 150.5 | - | H1' | - |
| C5 | 138.2 | 8.15 (d) | C6, C8a | H6 |
| C6 | 115.8 | 7.20 (dd) | C5, C8, C8a | H5, H8 |
| C8 | 129.5 | 7.90 (d) | C6, C8a | H6 |
| C8a | 142.1 | - | C5, C6, C8 | - |
| C1' (CH₂) | 24.3 | 3.10 (q) | C3, C2' | H2' |
X-ray Crystallography of 3-Ethyl-nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine and its Co-crystals with Target Proteins
X-ray crystallography provides the most definitive and unambiguous structural evidence by determining the precise arrangement of atoms in a solid-state crystal lattice. scispace.com This technique yields a three-dimensional electron density map from which atomic coordinates, bond lengths, and bond angles can be determined with high precision. mdpi.com For novel compounds, obtaining a crystal structure is the gold standard for structural confirmation. researchgate.net Studies on related triazolopyrazine and triazolopyridine systems have successfully used X-ray crystallography to confirm their assigned structures, revealing details like the planarity of the fused ring system and intermolecular interactions in the crystal packing. researchgate.netacs.org
Furthermore, co-crystallization of a compound with its biological target, such as a protein kinase, provides invaluable insight into its mechanism of action. nih.gov The resulting co-crystal structure reveals the specific binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) within the protein's active site. nih.gov Although soaking pre-formed protein crystals is a common method, co-crystallization can better capture any conformational changes the protein undergoes upon ligand binding. nih.gov For nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine derivatives, which have been investigated as kinase inhibitors, such structural data is critical for structure-based drug design. nih.gov
Table 3: Representative Crystallographic Data for a nih.govacs.orgresearchgate.netTriazolo[4,3-a]pyrazine Analog Data based on published structures of similar heterocyclic compounds. mdpi.comgoogle.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~14.1 |
| β (°) | ~98.5 |
| Volume (ų) | ~1200 |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination of Chiral Derivatives
While 3-Ethyl- nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine itself is an achiral molecule, chiral derivatives can be readily synthesized, for instance, by introducing a stereocenter on the ethyl substituent (e.g., creating (R/S)-1-( nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazin-3-yl)ethan-1-ol). For such chiral molecules, chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for analysis.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org This technique is inherently sensitive to the three-dimensional arrangement of atoms around a chiral center. acs.org While traditional analysis requires a calibration curve generated from enantiomerically pure samples, modern methods can rapidly determine the enantiomeric excess (ee) of a sample mixture. rsc.orgnih.gov For N-heterocycles, which may have weak intrinsic CD signals, complexation with a metal ion like copper(II) can induce strong, measurable CD signals, allowing for high-throughput screening of enantiopurity. rsc.org The resulting CD spectra for a pair of enantiomers are mirror images, and the magnitude of the signal is proportional to the concentration and enantiomeric excess. nih.gov
The analysis of a hypothetical chiral derivative of 3-Ethyl- nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine would involve recording the CD spectrum and comparing the signal intensity at a specific wavelength to a calibration curve to quantify the ee.
Development of Novel Chromatographic Methods for Purification and Analysis in Research Settings
Chromatography is the cornerstone of purification and analysis in chemical research. For 3-Ethyl- nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine and its derivatives, High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique. youtube.comyoutube.com
For purification, silica (B1680970) gel column chromatography is typically used to isolate the target compound from reaction mixtures. mdpi.com For analytical purposes, reverse-phase HPLC (RP-HPLC) is often employed. Method development focuses on optimizing separation efficiency, sensitivity, and analysis time. This involves screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape), and detector settings (typically UV-Vis).
For the separation of chiral derivatives, specialized chiral stationary phases (CSPs) are required. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for resolving enantiomers of a broad range of compounds, including azole derivatives. mdpi.com Supercritical Fluid Chromatography (SFC) has also emerged as a powerful, "greener" alternative to HPLC for both chiral and achiral separations, often providing faster analysis times. mdpi.com
Table 4: Exemplary Chromatographic Conditions for Analysis of 3-Ethyl- nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine
| Parameter | Analytical RP-HPLC | Chiral HPLC/SFC |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Amylose or Cellulose-based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | CO₂ (SFC) or n-Hexane (HPLC) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Isopropanol or Ethanol |
| Flow Rate | 0.4 mL/min | 2.0 mL/min |
| Gradient | 5-95% B over 5 minutes | Isocratic (e.g., 80:20 A:B) |
| Detector | UV-Vis (e.g., at 254 nm) | UV-Vis or CD Detector |
| Application | Purity assessment, metabolite profiling | Enantiomeric excess (ee) determination |
Preclinical Pharmacological Investigations of 3 Ethyl 1 2 Triazolo 4,3 a Pyrazine Mechanistic Focus
Cell Line Models for Studying Cellular Responses to 3-Ethyl-google.comgoogle.comtriazolo[4,3-a]pyrazine
There are no published studies that utilize cell line models to specifically investigate the cellular responses to 3-Ethyl- google.comgoogle.comtriazolo[4,3-a]pyrazine.
The broader research on google.comgoogle.comtriazolo[4,3-a]pyrazine derivatives has employed a variety of human cancer cell lines to assess their antiproliferative and mechanistic effects. These include:
A549 (human lung adenocarcinoma) google.comgoogle.com
MCF-7 (human breast adenocarcinoma) google.comgoogle.com
Hela (human cervical carcinoma) google.comgoogle.com
MDA-MB-436 (human breast cancer, BRCA1 mutant)
Capan-1 (human pancreatic adenocarcinoma, BRCA2 mutant)
In these cell lines, studies have focused on cellular responses such as the inhibition of proliferation, induction of apoptosis, and cell cycle arrest. google.comgoogle.com
Ex vivo Studies on Tissue Samples from Animal Models to Elucidate Target Engagement
No ex vivo studies on tissue samples from animal models to determine the target engagement of 3-Ethyl- google.comgoogle.comtriazolo[4,3-a]pyrazine have been reported in the available literature.
In vivo Proof-of-Mechanism Studies in Animal Models
There is no available data from in vivo proof-of-mechanism studies for 3-Ethyl- google.comgoogle.comtriazolo[4,3-a]pyrazine, such as the demonstration of in vivo enzyme inhibition. While some derivatives have been tested in vivo, for example, as renin inhibitors which lowered blood pressure in marmosets, these studies were not on the specific ethyl-substituted compound and did not focus on a detailed mechanistic proof in the context of the currently discussed targets.
Pharmacodynamic Markers and Biomarker Discovery in Preclinical Research
There is no information regarding the discovery or use of pharmacodynamic markers specifically for monitoring the biological effects of 3-Ethyl- google.comgoogle.comtriazolo[4,3-a]pyrazine in preclinical research. For related kinase-inhibiting derivatives, potential pharmacodynamic markers could theoretically include the phosphorylation status of their targets, such as c-Met or VEGFR-2, in tumor tissues or surrogate tissues, but specific studies to validate such markers for this class of compounds are not detailed in the reviewed literature.
Future Research Directions and Unanswered Questions for 3 Ethyl 1 2 Triazolo 4,3 a Pyrazine
Expanding the Synthetic Scope of 3-Ethyl-nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine Derivatives
The exploration of the full potential of the 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine core is intrinsically linked to the development of a diverse library of its derivatives. Future synthetic efforts should focus on innovative and efficient methodologies to access a wide array of analogues with varied substitution patterns.
Key Synthetic Strategies to Explore:
Late-Stage Functionalization: A significant area for advancement lies in the late-stage functionalization of the 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine core. Techniques such as C-H activation, photoredox catalysis, and enzymatic modifications could enable the introduction of various functional groups at different positions of the heterocyclic system. This approach would allow for the rapid generation of a diverse set of derivatives from a common intermediate, accelerating the structure-activity relationship (SAR) studies. A radical approach using photoredox and Diversinate™ chemistry has been successfully applied to other triazolopyrazine scaffolds, suggesting its potential applicability here. mdpi.comunimelb.edu.au
Novel Cyclization Strategies: While established methods for constructing the triazolopyrazine ring system exist, the development of novel cyclization strategies could offer access to previously unattainable substitution patterns. nih.gov This could involve exploring new catalyst systems, microwave-assisted organic synthesis (MAOS), or flow chemistry approaches to improve reaction efficiency, yield, and environmental footprint. Researchers have developed a simplified and more sustainable electrochemical and photochemical approach to synthesize 1,2,4-triazolo-[4,3-a]pyrazines, which could be adapted for 3-ethyl derivatives. prf.org
Combinatorial Chemistry and High-Throughput Synthesis: The application of combinatorial chemistry principles and high-throughput synthesis platforms would be instrumental in generating large, focused libraries of 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine derivatives. This would facilitate a more comprehensive exploration of the chemical space around the core scaffold and increase the probability of identifying compounds with desired biological activities.
A hypothetical synthetic scheme for generating a library of 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine derivatives is presented below:
| Starting Material | Reagent/Condition | Product |
| 2-chloropyrazine | Hydrazine (B178648) hydrate (B1144303) | 2-hydrazinopyrazine |
| 2-hydrazinopyrazine | Triethyl orthoacetate | 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine |
| 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine | Various electrophiles/catalysts | Library of functionalized derivatives |
Exploring Novel Biological Targets and Mechanisms Beyond DP-IV Inhibition
The structural features of the nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine scaffold suggest that its biological activity is not limited to DP-IV inhibition. mdpi.com A critical future direction is the systematic exploration of alternative biological targets and the elucidation of the underlying mechanisms of action.
Potential Therapeutic Areas and Targets:
Oncology: Derivatives of the nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine core have shown promise as inhibitors of key signaling proteins in cancer, such as c-Met and VEGFR-2. nih.govfrontiersin.org Future research should focus on designing and synthesizing 3-ethyl-substituted analogues to probe their anti-proliferative activity against a panel of cancer cell lines and to identify their specific molecular targets within oncogenic pathways.
Infectious Diseases: The triazole and pyrazine (B50134) moieties are present in numerous antimicrobial agents. Studies on other triazolo[4,3-a]pyrazine derivatives have revealed antibacterial and antimalarial activities. unimelb.edu.aunih.govnih.gov This warrants the screening of 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine derivatives against a broad spectrum of bacterial and parasitic pathogens to identify potential new anti-infective leads.
Neurological Disorders: The nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine scaffold has been associated with compounds that bind to the N-methyl-D-aspartate subtype 2B (NMDA-2B) receptor, which is implicated in various neurological conditions. mdpi.comunimelb.edu.au This opens an avenue for investigating the potential of 3-ethyl derivatives in the context of neurodegenerative diseases and other central nervous system disorders.
A table summarizing the known biological activities of various nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine derivatives is provided below:
| Derivative Type | Biological Target/Activity | Reference |
| Phenyl-substituted | Dual c-Met/VEGFR-2 inhibition | nih.govfrontiersin.org |
| Chloro-phenyl substituted | Antimalarial (Plasmodium falciparum) | nih.gov |
| Trifluoromethyl-substituted | Antibacterial (Staphylococcus aureus, Escherichia coli) | nih.govmdpi.com |
| Various substitutions | NMDA-2B receptor binding | mdpi.comunimelb.edu.au |
| Pyridazinone-bearing | c-Met kinase inhibition | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in the efficiency and rationality of drug design. nih.gov For 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine, these computational tools can be leveraged to accelerate the discovery of novel derivatives with enhanced biological profiles.
Applications of AI and ML:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on existing datasets of triazolopyrazine derivatives and their biological activities, it is possible to develop robust QSAR models. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the reliance on laborious and expensive experimental screening.
De Novo Drug Design: Generative AI models can be employed for the de novo design of novel 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine derivatives. These models, guided by desired physicochemical properties and predicted biological activities, can propose entirely new chemical structures that are more likely to be potent and selective for a given biological target.
Pharmacophore Modeling and Virtual Screening: AI-powered tools can be used to develop pharmacophore models based on the known active conformations of triazolopyrazine derivatives. These models can then be used to perform virtual screening of large compound libraries to identify novel hits with diverse chemical scaffolds that still retain the key interacting features.
Development of Advanced In vitro and Ex vivo Models for Mechanistic Elucidation
To gain a deeper understanding of the biological effects of 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine and its derivatives, it is imperative to move beyond traditional two-dimensional cell culture systems and embrace more physiologically relevant models.
Advanced Modeling Systems:
Three-Dimensional (3D) Spheroids and Organoids: 3D cell culture models, such as tumor spheroids or organoids derived from patient tissues, can more accurately recapitulate the complex cellular interactions and microenvironment of native tissues. Utilizing these models to test the efficacy and mechanism of action of novel derivatives would provide more predictive data for in vivo studies.
Organs-on-a-Chip: Microfluidic "organs-on-a-chip" platforms offer the ability to model the function of human organs in a controlled in vitro setting. nih.gov These systems can be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine derivatives, as well as their effects on specific organ functions and potential toxicities.
High-Content Imaging and Analysis: Combining advanced in vitro models with high-content imaging and automated analysis can provide a wealth of information on the cellular and subcellular effects of these compounds. This can help to elucidate their mechanisms of action by simultaneously monitoring multiple cellular parameters, such as cell morphology, proliferation, apoptosis, and the localization of key proteins.
Potential as a Chemical Probe for Fundamental Biological Research
Beyond its therapeutic potential, 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine and its derivatives could be developed into valuable chemical probes for fundamental biological research. mdpi.comunimelb.edu.au A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular processes.
Development and Application as Chemical Probes:
Probe Design and Synthesis: To serve as a chemical probe, a derivative of 3-Ethyl- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine would need to be highly potent and selective for its target. Furthermore, it could be modified to incorporate a "handle" for downstream applications, such as a biotin (B1667282) tag for affinity purification of the target protein or a fluorescent dye for visualizing its subcellular localization.
Target Identification and Validation: For derivatives with unknown mechanisms of action, they can be used as baits in chemoproteomic experiments to identify their cellular binding partners. This can lead to the discovery of novel drug targets and a deeper understanding of cellular signaling networks.
Pathway Elucidation: Once a selective probe is developed, it can be used to acutely perturb the function of its target protein in living cells or organisms. By observing the downstream cellular consequences, researchers can elucidate the role of that protein in specific biological pathways and disease processes.
常见问题
Q. What are the common synthetic routes for 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives?
A widely used method involves cyclization of hydrazine derivatives with carbonyl reagents. For example, substituted amides of oxalamic acids are cyclized to introduce diverse substituents at positions 3 and 7 of the heterocycle, enabling scalable synthesis for pharmacological screening . A one-pot protocol utilizing hydrazinopyridines and isothiocyanates, followed by desulfurization with polymer-supported Mukaiyama’s reagent, has also been reported for efficient triazole ring formation .
Q. How is purity assessed for this compound in academic research?
Purity is typically determined via potentiometric titration using 0.1 M perchloric acid in anhydrous acetic acid, achieving ±0.22% uncertainty . High-performance liquid chromatography (HPLC) is employed to detect impurities (e.g., oxidation byproducts or synthetic intermediates), with total impurities capped at ≤0.5% .
Q. What analytical techniques are used for structural characterization of this compound?
Key techniques include:
Q. Which substituents enhance antimicrobial activity in [1,2,4]triazolo[4,3-a]pyrazine derivatives?
Substituents like 3-thioxo and 4-fluorobenzyl groups show potent activity against Gram-negative bacteria (MIC 12.5 µg/mL). Position 7 modifications (e.g., alkyl/aryl groups) also influence bioavailability and target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Standardize assays : Use consistent microbial strains or cell lines (e.g., E. coli ATCC 25922 for antimicrobial studies) .
- Control variables : Normalize solvent systems (e.g., DMSO concentration ≤1%) and incubation conditions .
- Validate mechanisms : Employ docking studies (e.g., targeting lanosterol-14α-demethylase for antifungal activity) to correlate structural features with activity .
Q. What experimental strategies optimize multi-step synthesis yields for triazolo-pyrazine derivatives?
- Intermediate stabilization : Protect amine groups with tert-butyloxycarbonyl (Boc) during cyclization to prevent side reactions .
- Reaction monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust conditions (e.g., temperature, catalyst loading) .
- Purification : Recrystallization in ethanol/ether mixtures improves purity without chromatography .
Q. How can structure-activity relationships (SAR) guide the design of kinase inhibitors based on this scaffold?
- Substituent variation : Introduce 4-oxo-pyridazinone moieties at position 3 to enhance c-Met kinase inhibition (IC₅₀ < 50 nM) .
- Docking studies : Model interactions with ATP-binding pockets (e.g., VEGFR-2) to prioritize hydrophobic or hydrogen-bonding groups .
- Bioisosteric replacement : Replace ethyl groups with cyclopropyl to improve metabolic stability while retaining potency .
Q. What methodologies address low yields in cyclization steps during triazolo-pyrazine synthesis?
- Catalyst screening : Use carbonyldiimidazole (CDI) to promote efficient cyclization of hydrazine intermediates .
- Solvent optimization : Acetonitrile or DMF improves solubility of chloroethynylphosphonates in photochemical cyclization .
- Temperature control : Maintain 60–150°C in sealed tubes to minimize byproduct formation .
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